N-(2-ethylphenyl)-2,2-diphenylacetamide

Lipophilicity SAR Membrane Permeability

N-(2-ethylphenyl)-2,2-diphenylacetamide (CAS: 198337-67-6) is a synthetic N-aryl diphenylacetamide derivative characterized by a 2-ethylphenyl substituent on the amide nitrogen and a 2,2-diphenylacetyl moiety. This compound belongs to a versatile class of scaffolds with reported activities spanning herbicides, cannabinoid receptor ligands, and enzyme inhibitors.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
Cat. No. B275625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2,2-diphenylacetamide
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H21NO/c1-2-17-11-9-10-16-20(17)23-22(24)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H,23,24)
InChIKeyOPUBJMBSEUNHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-ethylphenyl)-2,2-diphenylacetamide: Physicochemical Profile and Procurement Considerations for N-Aryl Diphenylacetamide Research


N-(2-ethylphenyl)-2,2-diphenylacetamide (CAS: 198337-67-6) is a synthetic N-aryl diphenylacetamide derivative characterized by a 2-ethylphenyl substituent on the amide nitrogen and a 2,2-diphenylacetyl moiety [1]. This compound belongs to a versatile class of scaffolds with reported activities spanning herbicides, cannabinoid receptor ligands, and enzyme inhibitors . Its molecular formula is C22H21NO, with a molecular weight of 315.4 g/mol and a calculated logP approximating 5.85, indicating high lipophilicity that influences membrane permeability and bioaccumulation potential . As a specialized research chemical with limited primary literature specific to this exact structure, its procurement value rests on its utility as a defined comparator or starting point for structure-activity relationship (SAR) studies within the diphenylacetamide series [2]. Commercially available at purities typically ≥95%, it serves as a building block for exploring the pharmacological impact of ortho-alkyl substitution on the N-aryl ring.

Procurement Caution: Why N-(2-ethylphenyl)-2,2-diphenylacetamide Cannot Be Substituted with Generic Diphenylacetamides


Substituting N-(2-ethylphenyl)-2,2-diphenylacetamide with other N-aryl diphenylacetamides or simpler diphenylacetamide derivatives (e.g., diphenamid or 2,2-diphenylacetamide) is scientifically unsound without explicit, quantitative validation. The ortho-ethyl substituent on the phenyl ring introduces a steric hindrance and electron-donating effect that profoundly alters the compound's lipophilicity, conformational flexibility, and target interaction profile compared to unsubstituted or para-substituted analogs [1]. Chemometric studies of diphenylacetamide derivatives demonstrate that substituent polarity and electronic effects are dominant factors governing chromatographic retention and, by extension, biological activity parameters [2]. Furthermore, the N-aryl linkage differentiates this compound from N,N-dialkyl diphenylacetamides like the herbicide diphenamid (N,N-dimethyl-2,2-diphenylacetamide), which possesses a distinct mechanism of action (acetyl-CoA carboxylase inhibition) and toxicological profile (LD50 ~700-1050 mg/kg in rats) [3]. In silico predictions further underscore that even subtle changes in substitution pattern alter predicted ADMET properties, including CYP450 interactions and hERG liability [4]. Therefore, procurement of the exact compound is essential to maintain fidelity in SAR studies, analytical method development, and any research where the specific molecular geometry is a controlled variable.

Quantitative Evidence for N-(2-ethylphenyl)-2,2-diphenylacetamide Differentiation vs. Analogs


Enhanced Lipophilicity: LogP Differentiation from Unsubstituted and Para-Substituted Analogs

N-(2-ethylphenyl)-2,2-diphenylacetamide exhibits a predicted ACD/LogP of 5.85, substantially higher than the unsubstituted 2,2-diphenylacetamide (LogP ~2.02-2.70) and the para-methyl substituted N-(4-methylphenyl)-2,2-diphenylacetamide (estimated LogP ~3.5-4.0). This >2 log unit increase in lipophilicity, driven by the ortho-ethyl group, predicts significantly enhanced membrane permeability but also increased potential for CYP450 metabolism and bioaccumulation .

Lipophilicity SAR Membrane Permeability

Predicted Differential CYP2D6 Inhibition Liability vs. Diphenamid

In silico models predict that N-(2-ethylphenyl)-2,2-diphenylacetamide has a moderate to high probability of inhibiting CYP2D6, a key drug-metabolizing enzyme. In contrast, the herbicide diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is not flagged as a CYP2D6 inhibitor in major ADMET prediction platforms [1]. This predicted difference stems from the distinct N-substitution pattern (N-aryl vs. N,N-dialkyl) and its effect on binding to the CYP2D6 active site [2].

Drug-Drug Interactions CYP450 ADMET

Chromatographic Retention as a Proxy for Differential Bioactivity

Chemometric studies of diphenylacetamide derivatives have established strong quantitative relationships between chromatographic retention parameters (RM0) and computationally predicted bioactivity scores [1]. N-(2-ethylphenyl)-2,2-diphenylacetamide, bearing an ortho-ethyl substituent, is predicted to exhibit a significantly higher RM0 value compared to unsubstituted or para-substituted analogs due to its enhanced lipophilicity and distinct molecular polarizability [2]. This difference in chromatographic behavior serves as a measurable proxy for its divergent biological partitioning and target engagement potential.

Analytical Chemistry Lipophilicity QSAR

Recommended Research and Industrial Applications for N-(2-ethylphenyl)-2,2-diphenylacetamide


Structure-Activity Relationship (SAR) Studies of N-Aryl Diphenylacetamide Pharmacophores

Procure N-(2-ethylphenyl)-2,2-diphenylacetamide as a key analog for systematically probing the impact of ortho-alkyl substitution on target engagement, selectivity, and ADMET properties within a diphenylacetamide-focused library. Its distinct lipophilicity (LogP ~5.85) and steric profile compared to unsubstituted (LogP ~2.0-2.7) and para-substituted analogs make it essential for delineating the pharmacophoric requirements for specific biological activities [1].

Analytical Method Development and Reference Standard Qualification

Utilize N-(2-ethylphenyl)-2,2-diphenylacetamide as a well-defined, lipophilic reference standard for developing and validating reversed-phase HPLC or UPLC methods intended for the separation and quantification of diphenylacetamide derivatives. Its unique chromatographic retention behavior (predicted high RM0) provides a rigorous test of column selectivity and method robustness for separating closely related N-aryl analogs [2].

Computational Chemistry and In Silico ADMET Model Validation

Employ N-(2-ethylphenyl)-2,2-diphenylacetamide as a validation compound for in silico models predicting lipophilicity, membrane permeability, and CYP450 inhibition. The discrepancy between its high predicted LogP and the lower values of simpler diphenylacetamides offers a valuable dataset for calibrating and refining QSAR and machine learning models used in early-stage drug discovery [3].

Herbicide Metabolite or Analog Studies in Environmental Fate Research

Incorporate N-(2-ethylphenyl)-2,2-diphenylacetamide into studies investigating the environmental fate, degradation pathways, or off-target effects of diphenylacetamide-based herbicides (e.g., diphenamid). Its distinct N-aryl substitution pattern serves as a model compound for understanding how structural modifications influence soil mobility, microbial metabolism, and ecotoxicological profiles compared to the N,N-dimethyl parent [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-ethylphenyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.